3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline
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Overview
Description
3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives under specific conditions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
Pyrano[2,3-b]quinoline: This compound features a fused pyran ring and exhibits different chemical reactivity and applications.
Uniqueness
3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline is unique due to its fused cyclobutane-quinoline structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21691-04-3 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-oxido-1,2-dihydrocyclobuta[b]quinolin-3-ium |
InChI |
InChI=1S/C11H9NO/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,7H,5-6H2 |
InChI Key |
HOPIOBBAWLYOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=[N+](C3=CC=CC=C3C=C21)[O-] |
Origin of Product |
United States |
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